molecular formula C15H15N3O5S B1668662 N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide CAS No. 315239-63-5

N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide

Cat. No. B1668662
M. Wt: 349.4 g/mol
InChI Key: JXZXJHWSQKISBZ-UHFFFAOYSA-N
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Description

CB29 is a selective inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1).

Scientific Research Applications

Hydrogen Bond Studies

  • A study by Romero and Margarita (2008) investigated substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, providing insights into hydrogen-bond formation and their molecular structure as analyzed through X-ray crystallography and NBO studies (Romero & Margarita, 2008).

Antimalarial Activity

  • Werbel et al. (1986) synthesized a series of compounds, including acetamide derivatives, and found correlations between their structural properties and antimalarial potency, showing potential in treating resistant strains of malaria (Werbel et al., 1986).

Solvatochromism and Molecular Interaction

  • Krivoruchka et al. (2004) explored the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide, revealing the compound's interaction with solvents and the effect of bifurcate hydrogen bonds on its IR spectrum (Krivoruchka et al., 2004).

Green Synthesis and Dye Production

  • Zhang Qun-feng (2008) discussed the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting its importance in producing azo disperse dyes (Zhang, 2008).

Antimicrobial Properties

  • Darwish et al. (2014) synthesized novel compounds incorporating sulfamoyl moiety, demonstrating their potential as antimicrobial agents (Darwish et al., 2014).

Crystal Structure Analysis

  • Gowda et al. (2007) investigated the conformation and molecular structure of 2-Chloro-N-(3-methylphenyl)acetamide, contributing to the understanding of acetanilides' geometric parameters (Gowda et al., 2007).

Synthesis of AB-Type Monomers

  • Begunov and Valyaeva (2015) detailed the synthesis of new AB-type monomers for polybenzimidazoles using N-(4,5-dichloro-2-nitrophenyl)acetamide, contributing to materials science (Begunov & Valyaeva, 2015).

Optical Properties and Chemical Indicators

  • Wannalerse et al. (2022) conducted a study on orcinolic derivatives, including N-(4-Nitrophenyl)acetamide, assessing their utility as chemical indicators due to their optical properties (Wannalerse et al., 2022).

Agricultural Applications

  • Glenn et al. (1985) evaluated the use of N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl] amino] phenyl] acetamide in controlling agricultural pests, demonstrating its utility in crop management (Glenn et al., 1985).

Coordination Complexes and Antioxidant Activity

  • Chkirate et al. (2019) synthesized coordination complexes of pyrazole-acetamide derivatives, exploring their hydrogen bonding effects on self-assembly and antioxidant activities (Chkirate et al., 2019).

properties

CAS RN

315239-63-5

Product Name

N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[4-(4-methylsulfonyl-2-nitroanilino)phenyl]acetamide

InChI

InChI=1S/C15H15N3O5S/c1-10(19)16-11-3-5-12(6-4-11)17-14-8-7-13(24(2,22)23)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19)

InChI Key

JXZXJHWSQKISBZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CB29;  CB-29;  CB 29; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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